2,3-Dibromo-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

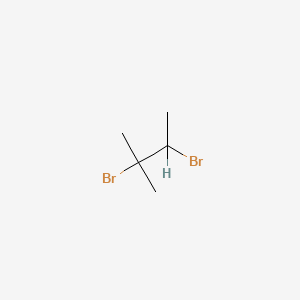

Structure

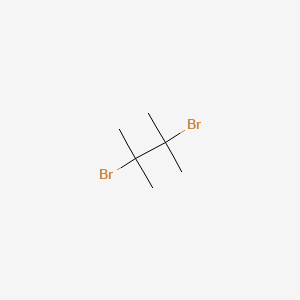

3D Structure

Properties

IUPAC Name |

2,3-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-4(6)5(2,3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWAJQKAGLQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870654 | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-51-4, 10428-64-5 | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010428645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromo-2-methylbutane IUPAC name and synonyms

An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane

This technical guide provides comprehensive information on this compound, including its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The compound with the chemical structure C5H10Br2 is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: this compound[1][2]

Synonyms:

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 594-51-4 | [1][2][3][4][5] |

| Molecular Formula | C5H10Br2 | [1][2][3][5] |

| Molecular Weight | 229.94 g/mol | [1] |

| Canonical SMILES | CC(C(C)(C)Br)Br | [1][3] |

| InChIKey | XLTWAJQKAGLQDX-UHFFFAOYSA-N | [1][2] |

| Physical Properties | ||

| Melting Point | 14.85°C | [3] |

| Boiling Point | 165.7°C at 760 mmHg | [3] |

| Density | 1.667 g/cm³ | [3] |

| Vapor Pressure | 2.44 mmHg at 25°C | [3] |

| Refractive Index | 1.5078 | [3] |

| Flash Point | 44.5°C | [3] |

| Computed Properties | ||

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 229.91288 | [3] |

| Heavy Atom Count | 7 | [3] |

| Complexity | 59.1 | [3] |

Experimental Protocols

Synthesis of this compound via Bromination of 2-Methyl-2-butene (B146552)

This protocol describes a general procedure for the synthesis of this compound from 2-methyl-2-butene, a common electrophilic addition reaction.[2]

Materials:

-

2-Methyl-2-butene (C5H10)

-

Bromine (Br2)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equivalent) in an appropriate volume of an inert solvent. Cool the flask in an ice bath to 0°C.

-

Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in the same inert solvent to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation to obtain pure this compound.[6]

-

Visualizations

The following diagram illustrates the synthetic pathway for the formation of this compound from 2-methyl-2-butene and bromine.

Synthesis of this compound.

References

An In-depth Technical Guide on the Synthesis of 2,3-Dibromo-2-methylbutane from 2-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromo-2-methylbutane from 2-methyl-2-butene (B146552). The document details the electrophilic addition mechanism, provides a detailed experimental protocol, outlines purification techniques, and summarizes key quantitative and spectroscopic data for the characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound from 2-methyl-2-butene is a classic example of an electrophilic addition reaction of a halogen to an alkene. The reaction proceeds via a stereospecific anti-addition mechanism, leading to the formation of a vicinal dibromide.

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the 2-methyl-2-butene double bond act as a nucleophile, attacking a bromine molecule (Br₂). This initial attack induces a dipole in the Br-Br bond, leading to the formation of a three-membered ring containing a positively charged bromine atom (the bromonium ion) and the expulsion of a bromide ion (Br⁻).[1] The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromonium ring. This backside attack results in the opening of the ring and the formation of the dibromoalkane with the two bromine atoms in an anti-configuration. Due to the formation of this intermediate, carbocation rearrangements are not observed in this type of reaction.[2]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 7.0 g (0.1 mol) | |

| Bromine | Br₂ | 159.81 | 16.0 g (0.1 mol) | Handle in a fume hood with appropriate personal protective equipment. |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| 5% Sodium thiosulfate (B1220275) solution | Na₂S₂O₃ | 158.11 | 2 x 25 mL | For quenching excess bromine. |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 25 mL | For neutralization. |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 25 mL | For washing. |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~5 g | For drying. |

Equipment:

-

100 mL round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.0 g (0.1 mol) of 2-methyl-2-butene in 25 mL of dichloromethane. Cool the flask in an ice bath.

-

Addition of Bromine: In a dropping funnel, dissolve 16.0 g (0.1 mol) of bromine in 25 mL of dichloromethane. Add the bromine solution dropwise to the stirred solution of 2-methyl-2-butene over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. If the solution retains a reddish-brown color, add a few drops of a saturated solution of sodium thiosulfate until the color disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 25 mL of 5% sodium thiosulfate solution, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 | 0.662 |

| Bromine | Br₂ | 159.81 | 58.8 | 3.102 |

| This compound | C₅H₁₀Br₂ | 229.94 | Estimated 170-175 | Estimated >1.5 |

Table 2: Expected Yield

| Theoretical Yield (g) | Expected Actual Yield Range (g) | Expected Percent Yield Range (%) |

| 23.0 | 16.1 - 19.6 | 70 - 85 |

Visualization of Reaction Pathway

Caption: Electrophilic addition of bromine to 2-methyl-2-butene.

Purification and Characterization

Purification:

The primary method for purifying the liquid this compound is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts, integration, and coupling patterns will be characteristic of the this compound structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Fragmentation patterns can further confirm the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching absorption in the fingerprint region.

Safety Considerations

-

Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Dichloromethane (CH₂Cl₂): is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

The reaction is exothermic and should be cooled appropriately to control the reaction rate.

References

Physical properties of 2,3-Dibromo-2-methylbutane (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,3-Dibromo-2-methylbutane, with a specific focus on its melting and boiling points. This document is intended to be a resource for professionals in research and development who require accurate physical data and an understanding of the methodologies for its determination.

Core Physical Properties

This compound is a vicinal dihalide with the chemical formula C₅H₁₀Br₂. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its synthesis, purification, and application in further chemical transformations.

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 14.85 °C | Not Specified |

| 15 °C[1] | Not Specified | |

| Boiling Point | 165.7 °C | at 760 mmHg |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The following is a general protocol for melting point determination using a capillary tube method.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating and Observation: The apparatus is heated slowly, and the temperature is monitored. The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A slow heating rate is crucial for an accurate measurement.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The following describes a common method for determining the boiling point at atmospheric pressure.

-

Apparatus Setup: A small volume of liquid this compound is placed in a test tube. A smaller, inverted capillary tube (sealed at the top) is placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., oil or water). As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Observation and Measurement: Upon further heating, the liquid will begin to boil, and the vapor will displace the remaining air in the capillary tube. The heat is then slowly reduced. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube; at this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

Logical Workflow: Synthesis and Purification

The synthesis of vicinal dibromides like this compound typically involves the bromination of an alkene. The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of such a compound.

Caption: Generalized workflow for the synthesis and purification of a vicinal dibromide.

References

An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane

CAS Number: 594-51-4 Synonyms: 2-Methyl-2,3-dibromobutane

This technical guide provides a comprehensive overview of 2,3-Dibromo-2-methylbutane, a key halogenated hydrocarbon intermediate used in various fields of chemical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct strong odor characteristic of brominated compounds. It is a valuable reagent in organic synthesis, primarily utilized as a brominating and alkylating agent. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Appearance | Colorless liquid | |

| Odor | Strong, bromine-like | |

| Density | 1.667 g/cm³ (at 20°C) | |

| Boiling Point | 165.7 °C at 760 mmHg | |

| Melting Point | 14.85 °C | |

| Flash Point | 44.5 °C | |

| Refractive Index | 1.500 (at 20°C) | |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | The spectrum is expected to show signals corresponding to the methyl and methine protons. The proton on the carbon bearing a bromine atom (C3) would be deshielded, appearing as a multiplet. The methyl groups would appear as distinct singlets or doublets depending on their position relative to the chiral center. |

| ¹³C NMR | The spectrum will display five distinct carbon signals. The carbons bonded to bromine (C2 and C3) will be significantly downfield. The remaining methyl carbons will appear in the upfield region. |

| Infrared (IR) | The IR spectrum is characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. A prominent C-Br stretching absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.[2][3] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 228, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[2] Common fragmentation patterns would involve the loss of bromine atoms (Br•) and alkyl fragments.[2] |

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis, primarily prepared through the electrophilic addition of bromine to an alkene. It can subsequently undergo various reactions, most notably elimination, to yield valuable products.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to its precursor, 2-methyl-2-butene (B146552).

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 2-methyl-2-butene

-

Materials: 2-methyl-2-butene, liquid bromine, dichloromethane (B109758) (or another inert solvent), sodium bicarbonate solution (5% w/v), anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.

-

Key Reactions: Dehydrobromination

A significant reaction of this compound is its dehydrobromination to form dienes. This elimination reaction is crucial for the synthesis of isoprene (B109036), a valuable monomer in the production of synthetic rubber.[4]

Caption: Dehydrobromination to Isoprene.

Experimental Protocol: Dehydrobromination to Isoprene

-

Materials: this compound, potassium hydroxide (B78521) (or another strong base), a high-boiling point solvent (e.g., ethylene (B1197577) glycol).

-

Procedure:

-

In a reaction vessel equipped for distillation, combine this compound and the high-boiling point solvent.

-

Heat the mixture to a temperature sufficient to facilitate the elimination reaction.

-

Slowly add a concentrated solution of potassium hydroxide to the heated mixture.

-

The volatile isoprene product will distill out of the reaction mixture as it is formed.

-

Collect the distillate in a cooled receiver.

-

The collected isoprene can be further purified by fractional distillation.

-

Applications in Research and Drug Development

While direct applications of this compound in final drug products are not common, its role as a synthetic intermediate is significant. Halogenated compounds are pivotal in introducing functional groups and building complex molecular scaffolds.

The ability to generate a diene system via dehydrobromination makes this compound a precursor to structures that can undergo Diels-Alder reactions, a powerful tool in the synthesis of cyclic and polycyclic compounds, which are common motifs in bioactive molecules. Researchers can utilize this intermediate to construct complex carbon skeletons for subsequent elaboration into novel drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Get medical attention immediately.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Molecular structure and formula of 2,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dibromo-2-methylbutane, a halogenated alkane with applications in organic synthesis and as a potential building block in medicinal chemistry.

Molecular Structure and Formula

This compound is a vicinal dihalide with the molecular formula C₅H₁₀Br₂ .[1][2] Its structure features a butane (B89635) backbone with bromine atoms attached to the second and third carbon atoms, and a methyl group also attached to the second carbon atom.

Molecular Formula: C₅H₁₀Br₂

Molecular Weight: 229.941 g/mol [1][2]

IUPAC Name: this compound[3]

CAS Registry Number: 594-51-4[1][2]

Canonical SMILES: CC(C(C)(C)Br)Br[3]

InChI Key: XLTWAJQKAGLQDX-UHFFFAOYSA-N[1][2]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.941 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| ¹H NMR | Predicted data, specific peaks not available. |

| ¹³C NMR | Predicted data, specific peaks not available. |

| Mass Spectrometry | Data available in spectral databases. |

| Infrared Spectroscopy | Data available in spectral databases. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552).[1]

Reaction:

C₅H₁₀ + Br₂ → C₅H₁₀Br₂

(2-methyl-2-butene) + (Bromine) → (this compound)

Detailed Experimental Protocol:

This is a generalized protocol based on the known reaction of alkenes with bromine and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1 equivalent) in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride. The reaction should be carried out in a well-ventilated fume hood.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Subsequently, wash with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 2-methyl-2-butene proceeds via an electrophilic addition mechanism. The key steps of this mechanism are visualized in the following diagram.

Caption: Reaction mechanism for the synthesis of this compound.

This guide provides foundational information for professionals working with this compound. Further research may be required for specific applications and to obtain detailed experimental spectroscopic data.

References

Spectroscopic Analysis of 2,3-Dibromo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,3-dibromo-2-methylbutane (CAS No. 594-51-4). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this halogenated organic compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in searched resources | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources | - |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2980 - 2850 | C-H | Stretching |

| 1465 - 1370 | C-H | Bending |

| 1300 - 1150 | -CH₂X | C-H Wag |

| 690 - 515 | C-Br | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows the following major peaks. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance results in characteristic isotopic patterns for bromine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 228, 230, 232 | Low | [M]⁺ (Molecular Ion) |

| 149, 151 | Moderate | [M - Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid haloalkane.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[1][2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition :

-

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The typical spectral range for organic compounds is 4000-400 cm⁻¹.[4]

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the range of a few micrograms per milliliter.

-

-

Instrument Setup (Gas Chromatograph) :

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature, hold for a short period, and then ramp up to a higher temperature.

-

Use an appropriate capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

-

-

Instrument Setup (Mass Spectrometer) :

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over a relevant mass range (e.g., m/z 35-300).

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer to be ionized and detected.

-

-

Data Processing :

-

Analyze the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine-containing ions should be analyzed to confirm their composition.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of an organic compound like this compound.

References

An In-depth Technical Guide to the Safe Handling of 2,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,3-Dibromo-2-methylbutane is a halogenated alkane. While comprehensive experimental data is limited, the following tables summarize its known physical and chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 594-51-4[1][2] |

| Molecular Formula | C₅H₁₀Br₂[1][2] |

| Molecular Weight | 229.94 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Methyl-2,3-dibromobutane[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 14.85 °C[1] |

| Boiling Point | 165.7 °C at 760 mmHg[1] |

| Flash Point | 44.5 °C[1] |

| Density | 1.667 g/cm³[1] |

| Vapor Pressure | 2.44 mmHg at 25 °C[1] |

| Refractive Index | 1.5078[1] |

Hazard Identification and Classification

Based on data for the closely related compound 2,3-dibromo-2,3-dimethylbutane, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

Signal Word: Warning[3]

Pictogram:

Experimental Protocols for Hazard Assessment

Due to the lack of specific toxicological studies on this compound, this section details standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for assessing the primary hazards associated with this chemical class: skin and eye irritation. These protocols are the standard for regulatory submissions and provide a framework for evaluating the irritancy potential of a chemical.

Skin Irritation Testing (OECD Test Guideline 439)

This in vitro test method uses a Reconstructed Human Epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4][5] It is a validated alternative to traditional animal testing.[4]

Methodology:

-

Model Preparation: Commercially available RhE models, which are three-dimensional tissues mimicking the human epidermis, are equilibrated in a culture medium.[4][5]

-

Test Substance Application: A precise amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.[4]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes). Afterward, the substance is rinsed off, and the tissue is transferred to a fresh medium for a post-exposure incubation period (typically 42 hours).[6]

-

Viability Assessment: Cell viability is determined using the MTT assay. The tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by the mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt.[7]

-

Data Interpretation: The amount of formazan produced is measured spectrophotometrically, and the tissue viability is expressed as a percentage relative to negative controls. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less.[4][5]

Eye Irritation Testing (In Vitro - OECD Test Guideline 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro approach to identify chemicals that can cause serious eye damage or irritation, replacing the need for in vivo animal testing (Draize test).[8]

Methodology:

-

Model Preparation: A three-dimensional RhCE model, which mimics the human corneal epithelium, is used.[8]

-

Test Substance Application: The test substance is applied directly to the epithelial surface of the RhCE model.

-

Exposure and Incubation: After a specific exposure time, the test substance is thoroughly rinsed from the tissue surface. The tissue is then incubated for a post-exposure period to allow for the expression of cytotoxic effects.

-

Viability Assessment: Similar to the skin irritation test, cell viability is quantitatively measured using the MTT assay.

-

Data Interpretation: The viability of the treated tissue is compared to that of a negative control. If the relative tissue viability is greater than 60%, the substance is considered non-irritating (GHS No Category).[8] Further testing may be required to differentiate between irritants (Category 2) and substances causing serious eye damage (Category 1).

Below is a diagram illustrating the general workflow for in vitro irritation testing.

Caption: General workflow for in vitro skin and eye irritation testing.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its irritant properties and the general risks associated with halogenated alkanes, strict handling procedures must be followed.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid breathing vapors.[4]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:

Table 4: Recommended Personal Protective Equipment

| Body Part | PPE Type | Specification/Standard |

| Eyes/Face | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |

| Hands | Chemical-resistant gloves | Nitrile gloves are generally suitable for incidental contact. Heavier nitrile or neoprene gloves are recommended for prolonged contact.[9] Gloves must be inspected prior to use.[4] |

| Skin/Body | Protective Clothing | A lab coat is required. For larger quantities or splash potential, wear fire/flame resistant and impervious clothing.[3] |

| Respiratory | Respirator | Not typically required with adequate engineering controls. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] |

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[3] Use non-sparking tools to prevent ignition sources.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Segregate from incompatible materials such as strong oxidizing agents. Store away from heat, sparks, and open flames.

Emergency Procedures and First Aid

Rapid response is critical in the event of exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[3][4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |

Accidental Release Measures

-

Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Toxicology and Safety Logic

While specific signaling pathways for this compound are not documented, bromoalkanes, in general, are known to be reactive. Their toxicity can stem from their ability to act as alkylating agents, potentially interacting with biological macromolecules like proteins and DNA.[1] This can lead to cellular dysfunction and damage. The primary documented hazards are localized irritation, which involves direct damage to cells and tissues upon contact.

The following diagram illustrates the logical relationship between the chemical's hazards and the necessary safety responses.

Caption: Logical flow from chemical hazards to required precautions and emergency actions.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous. Do not allow the product to enter drains or waterways.

This guide provides a foundational understanding of the safety considerations for this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the official Safety Data Sheet before handling this chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. mbresearch.com [mbresearch.com]

- 6. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 7. namsa.com [namsa.com]

- 8. iivs.org [iivs.org]

- 9. siesascs.edu.in [siesascs.edu.in]

An In-depth Technical Guide to the Key Reactions of 2,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reactions involving 2,3-dibromo-2-methylbutane, a vicinal dibromide. The primary focus is on its synthesis, dehydrobromination (E2 elimination), and dehalogenation reactions. This document details the underlying mechanisms, regioselectivity, and stereochemical outcomes of these transformations. While this compound serves as an exemplary substrate for studying fundamental organic reaction mechanisms, it is important to note that a comprehensive search of scientific literature did not yield significant evidence of its direct involvement in biological signaling pathways or as a key intermediate in current drug development programs. The information presented herein is intended to provide a robust chemical foundation for researchers interested in the reactivity of vicinal dihalides.

Introduction

This compound is a saturated, halogenated hydrocarbon featuring two bromine atoms on adjacent carbon atoms. Its structure, possessing a tertiary carbon bonded to a bromine and a secondary carbon also bonded to a bromine, makes it a valuable model compound for investigating the interplay of steric and electronic effects in various chemical transformations. This guide will delve into the primary reactions of this compound, offering detailed insights into the reaction dynamics and product distributions.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552).

Reaction Mechanism

The reaction proceeds through a bromonium ion intermediate. The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the formation of the vicinal dibromide.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-2-butene

Materials:

-

2-methyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite solution (aqueous)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and the color persists, allow the reaction to stir for an additional 15 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Dehydrobromination: E2 Elimination Reactions

Dehydrobromination of this compound is a classic example of an E2 (bimolecular elimination) reaction, which can lead to the formation of two constitutional isomers: 2,3-dimethyl-1-butene (B117154) (Hofmann product) and 2,3-dimethyl-2-butene (B165504) (Zaitsev product). The product distribution is highly dependent on the steric bulk of the base used.

Reaction Mechanisms: Zaitsev vs. Hofmann Elimination

-

Zaitsev's Rule: With a small, unhindered base such as sodium ethoxide (NaOEt), the thermodynamically more stable, more substituted alkene is the major product. The base can access the more sterically hindered internal β-hydrogen.

-

Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide (KOtBu), the kinetically favored, less substituted alkene is the major product. The large size of the base makes it easier to abstract the less sterically hindered terminal β-hydrogen.

Caption: Zaitsev vs. Hofmann Elimination Pathways.

Experimental Protocols

3.2.1. Hofmann Elimination with Potassium tert-Butoxide

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.

-

Stir the mixture to form a solution.

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and add pentane.

-

Wash the organic layer with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Carefully remove the pentane by simple distillation.

-

The resulting mixture of alkenes can be separated by fractional distillation, collecting 2,3-dimethyl-1-butene at its boiling point (55-56 °C).

-

Analyze the product distribution using Gas Chromatography (GC) or ¹H NMR spectroscopy.

3.2.2. Zaitsev Elimination with Sodium Ethoxide

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Pentane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

-

Add this compound (1.0 eq) to the ethanolic solution.

-

Heat the mixture to reflux (approximately 78°C) for 2-3 hours.

-

Follow the workup and purification steps (5-10) as described in the Hofmann elimination protocol. 2,3-dimethyl-2-butene has a boiling point of 73 °C.

Dehalogenation with Zinc Dust

Vicinal dibromides can be converted to alkenes by reaction with a reducing agent, such as zinc dust. This reaction is an anti-elimination.

Reaction Mechanism

The reaction is believed to proceed via an organozinc intermediate. The zinc metal undergoes oxidative addition to one of the C-Br bonds. This is followed by an internal elimination of the second bromine atom and zinc bromide to form the alkene.

Caption: Dehalogenation of this compound.

Experimental Protocol

Materials:

-

This compound

-

Zinc dust

-

Ethanol (or acetic acid)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend zinc dust (2.0 eq) in ethanol.

-

Add this compound (1.0 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Cool the reaction mixture and filter to remove excess zinc and zinc bromide.

-

The product, 2-methyl-2-butene, can be isolated from the filtrate by distillation.

Quantitative Data

| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |

| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 |

| 2-Bromo-2-methylbutane | NaOEt | 30 | 70 |

Spectroscopic Data

Characterization of the starting material and products is crucial. Below is a summary of expected spectroscopic features.

| Compound | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | IR (key absorptions, cm⁻¹) |

| This compound | Multiple signals in the alkyl region. | Signals for carbons bearing bromine will be downfield. | C-H stretching and bending, C-Br stretching. |

| 2,3-Dimethyl-1-butene | ~4.7 ppm (vinyl H, s, 2H), ~2.2 ppm (allylic H, m, 1H), ~1.7 ppm (vinyl CH₃, s, 3H), ~1.0 ppm (isopropyl CH₃, d, 6H). | Signals for sp² carbons (~150, ~110 ppm) and sp³ carbons. | ~3080 (vinyl C-H stretch), ~1640 (C=C stretch). |

| 2,3-Dimethyl-2-butene | ~1.7 ppm (s, 12H). | Signal for sp² carbons (~125 ppm) and one for sp³ carbons. | ~2970 (sp³ C-H stretch), C=C stretch may be weak or absent due to symmetry. |

Relevance in Drug Development and Signaling Pathways

A thorough review of the scientific literature did not reveal any significant established roles for this compound in biological signaling pathways or as a direct precursor in the synthesis of active pharmaceutical ingredients. Halogenated compounds, in general, are of great interest in medicinal chemistry, as the introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] However, this compound appears to be primarily utilized as a pedagogical tool in organic chemistry to demonstrate fundamental reaction principles rather than as a building block in drug discovery.

Conclusion

This compound is a versatile substrate for studying key organic reactions, particularly elimination and dehalogenation. The regiochemical outcome of its dehydrobromination can be effectively controlled by the choice of base, providing either the Hofmann or Zaitsev product. While its direct application in the life sciences has not been documented, the principles governing its reactivity are fundamental to the synthesis of more complex molecules, including those with potential therapeutic value. This guide provides a foundational understanding of the chemistry of this compound for researchers and scientists.

References

Understanding the reactivity of vicinal dibromides like 2,3-Dibromo-2-methylbutane

A Technical Guide to the Reactivity of 2,3-Dibromo-2-methylbutane

Audience: Researchers, scientists, and drug development professionals

Core Focus: This document provides an in-depth analysis of the chemical reactivity of the vicinal dibromide, this compound. It covers its primary reaction pathways, including dehalogenation and elimination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

Vicinal dibromides, compounds bearing bromine atoms on adjacent carbons, are versatile intermediates in organic synthesis. Their reactivity is dominated by elimination and substitution pathways, making them valuable precursors for the formation of alkenes and alkynes, or for introducing other functional groups. This compound (C₅H₁₀Br₂) serves as an excellent model for studying the behavior of a non-symmetrical vicinal dibromide with both a tertiary and a secondary carbon-bromine bond.[1][2] Understanding its reaction tendencies under various conditions is crucial for predicting product outcomes and designing efficient synthetic routes.

This guide explores the principal reactions of this compound, focusing on the mechanistic details, stereochemical and regiochemical outcomes, and the influence of reagents and reaction conditions.

Synthesis of this compound

The parent compound is typically synthesized via the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552). The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion.

Caption: Synthesis via electrophilic addition of bromine.

Key Reaction Pathways

The reactivity of this compound is primarily characterized by elimination reactions, which are strongly favored over nucleophilic substitutions due to the steric hindrance around the carbon centers and the stability of the resulting alkenes.

Dehalogenation Reactions

Dehalogenation involves the removal of both bromine atoms to form an alkene. This is typically achieved using metals or iodide ions.

A. Dehalogenation with Zinc Dust

When treated with zinc dust in a suitable solvent like alcohol or acetic acid, this compound undergoes dehalogenation to yield 2-methyl-2-butene.[3][4] The reaction proceeds via an E2-like mechanism where the zinc surface facilitates a concerted, anti-periplanar elimination of the two bromine atoms.[5][6]

B. Dehalogenation with Sodium Iodide

Caption: E2 dehalogenation pathway with sodium iodide.

Dehydrohalogenation (E2 Elimination)

Reaction with a strong, non-nucleophilic base promotes dehydrohalogenation (the removal of HBr) to form alkenes. The regiochemical outcome of this E2 elimination is highly dependent on the steric bulk of the base used.[10][11]

-

Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt) or methoxide (B1231860) (NaOMe), the reaction favors the formation of the more substituted, thermodynamically more stable alkene. This is known as the Zaitsev product.[10][12] In this case, removal of the hydrogen from the tertiary carbon (C3) yields 2,3-dimethyl-2-butene .

-

Hofmann's Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), the base preferentially abstracts the more accessible, less sterically hindered proton.[12][13] This leads to the formation of the less substituted alkene, the Hofmann product. For this compound, abstraction of a proton from the primary methyl group (C1) yields 2,3-dimethyl-1-butene (B117154) .

Caption: Regioselectivity of E2 elimination based on base size.

Nucleophilic Substitution (S_N1 and S_N2)

Nucleophilic substitution reactions are generally disfavored for this compound.

-

S_N2: The S_N2 mechanism is severely hindered at the tertiary carbon (C2) and moderately hindered at the secondary carbon (C3). Strong nucleophiles are often also strong bases, leading to E2 elimination as the major pathway.[14][15]

-

S_N1: The S_N1 mechanism could potentially occur at the tertiary carbon (C2) due to the formation of a stable tertiary carbocation. This pathway would be favored by polar protic solvents and weak nucleophiles/bases.[14][16] However, even under these conditions, the competing E1 elimination reaction is often significant.

Quantitative Data Summary

The product distribution in elimination reactions is highly sensitive to the choice of base. The following table summarizes representative quantitative data for the E2 elimination of a structurally similar substrate, 2-bromo-2,3-dimethylbutane, which highlights the principles applicable to this compound.

| Substrate | Base | Solvent | Zaitsev Product (2,3-dimethyl-2-butene) | Hofmann Product (2,3-dimethyl-1-butene) | Reference |

| 2-Bromo-2,3-dimethylbutane | Methoxide (NaOMe) | Methanol | ~80% | ~20% | [13] |

| 2-Bromo-2,3-dimethylbutane | tert-Butoxide (t-BuOK) | tert-Butanol (B103910) | ~25% | ~75% | [13] |

Experimental Protocols

Protocol: Dehalogenation with Zinc Dust

Objective: To synthesize 2-methyl-2-butene from this compound via zinc-mediated dehalogenation.

Materials:

-

This compound (1.0 eq)

-

Zinc dust (2.0 eq)

-

Ethanol (B145695) (or Acetic Acid)

-

5% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

A 100 mL round-bottom flask is charged with this compound (e.g., 11.5 g, 50 mmol) and ethanol (50 mL).

-

Zinc dust (e.g., 6.5 g, 100 mmol) is added portion-wise to the stirred solution.

-

The mixture is fitted with a reflux condenser and heated to a gentle reflux for 2 hours.

-

After cooling to room temperature, the mixture is filtered to remove excess zinc.

-

The filtrate is transferred to a separatory funnel and washed sequentially with 5% HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

-

The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the product is purified by fractional distillation.

Protocol: Dehydrohalogenation with Potassium tert-Butoxide

Objective: To synthesize 2,3-dimethyl-1-butene (Hofmann product) via E2 elimination.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (2.2 eq)

-

Anhydrous tert-Butanol

-

Ice-water, diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

A solution of potassium tert-butoxide (e.g., 12.3 g, 110 mmol) in anhydrous tert-butanol (75 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

This compound (11.5 g, 50 mmol) dissolved in 25 mL of tert-butanol is added dropwise to the cooled, stirred solution over 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 3 hours.

-

The mixture is then poured into 100 mL of ice-water and extracted with diethyl ether (3 x 40 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is carefully removed by distillation, and the resulting crude product is purified by fractional distillation to isolate 2,3-dimethyl-1-butene.

Caption: Generalized experimental workflow for synthesis.

Conclusion

The reactivity of this compound is dominated by elimination pathways, offering controlled access to various alkenes. Dehalogenation with reagents like zinc or sodium iodide reliably produces 2-methyl-2-butene through a stereospecific anti-elimination. Dehydrohalogenation via the E2 mechanism provides a clear example of sterically controlled regioselectivity, where small bases yield the thermodynamically favored Zaitsev product and bulky bases yield the kinetically favored Hofmann product. Nucleophilic substitution pathways are generally minor due to steric hindrance and competition from the faster elimination reactions. This predictable reactivity makes this compound and related vicinal dibromides powerful intermediates in synthetic chemistry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2, 3-dibromo butane reacts with zinc in alcohol to give 1) but-1-ene 3) b.. [askfilo.com]

- 4. During debromination of meso-2,3-dibromobutane, with `Zn` dust`//CH_(3)COOh` the major compound formed is- [allen.in]

- 5. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]

- 6. askfilo.com [askfilo.com]

- 7. sarthaks.com [sarthaks.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. byjus.com [byjus.com]

- 15. savemyexams.com [savemyexams.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Procurement of 2,3-Dibromo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for sourcing 2,3-Dibromo-2-methylbutane (CAS No. 594-51-4), a valuable reagent and intermediate in organic synthesis. The guide details commercial suppliers, purchasing considerations, and a comprehensive experimental protocol for its laboratory synthesis. Furthermore, it explores the potential applications of this vicinal dibromide in the broader context of drug discovery and development, providing a crucial resource for professionals in the field.

Commercial Suppliers and Purchasing

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity, quantity, and pricing can vary between suppliers, and it is recommended to request a certificate of analysis (CoA) to ensure the material meets the specific requirements of your application.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Indicative Pricing |

| Clearsynth | This compound | 594-51-4 | Not specified; CoA available upon request | Inquire for details | Inquire for details |

| American Custom Chemicals Corporation (via LookChem) | This compound | 594-51-4 | 95.00% | 5g | $909.56[1] |

| TCI America (via Fisher Scientific) | 2,3-Dibromo-2,3-dimethylbutane* | 594-81-0 | ≥98.0% (GC) | 5g, 25g | Inquire for details |

| Pharmaffiliates | This compound | 594-51-4 | High purity | Inquire for details | Inquire for details |

| ChemicalBook | This compound | 594-51-4 | Varies by supplier | Varies by supplier | Varies by supplier |

*Note: 2,3-Dibromo-2,3-dimethylbutane is a structurally similar compound and may be listed by some suppliers. Researchers should verify the exact structure required for their application.

Purchasing Workflow:

The process of acquiring this compound typically follows a standard procurement workflow for chemical reagents. This involves identifying potential suppliers, requesting quotations, and placing an order, followed by shipment and receipt of the material.

References

Methodological & Application

Application Note: Dehydrohalogenation of 2,3-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the dehydrohalogenation of 2,3-dibromo-2-methylbutane. This elimination reaction, facilitated by a strong base, is a key method for the synthesis of bromoalkenes, which are valuable intermediates in organic synthesis. The procedure outlines the use of ethanolic potassium hydroxide (B78521) to yield a mixture of isomeric bromoalkenes, with the major product predicted by Zaitsev's rule. This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to introduce unsaturation into a molecule by removing a hydrogen and a halogen atom from adjacent carbons.[1] In the case of vicinal dihalides, such as this compound, a single dehydrohalogenation event leads to the formation of a vinyl bromide. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism when a strong, non-bulky base is employed.[2] The regioselectivity of this reaction is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[3] The resulting bromoalkenes are versatile synthetic intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.[4]

Reaction and Mechanism

The dehydrohalogenation of this compound with a strong base like potassium hydroxide in ethanol (B145695) is expected to yield two primary products: the Zaitsev product, 2-bromo-3-methyl-2-butene, and the Hofmann product, 3-bromo-2-methyl-1-butene. The reaction proceeds via an E2 mechanism where the hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This concerted step involves the simultaneous formation of a carbon-carbon double bond and the departure of the bromide leaving group.

Primary Reaction Pathway:

Caption: Dehydrohalogenation of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the dehydrobromination of vicinal dibromides.[5]

Materials:

-

This compound

-

Potassium hydroxide (KOH), solid

-

Ethanol (95% or absolute)

-

Deionized water

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar and add this compound.

-

Reagent Addition: In a separate beaker, dissolve a slight molar excess of potassium hydroxide in ethanol with gentle warming. Once dissolved, carefully add the ethanolic KOH solution to the round-bottom flask containing the dibromide. Add a few boiling chips to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[6] Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add deionized water to the separatory funnel to dissolve the potassium bromide salt. Extract the organic layer with dichloromethane (2 x 25 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with a saturated sodium chloride solution (brine).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product, a mixture of bromoalkene isomers, can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.[1]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | C₅H₁₀Br₂ | 229.94 | ~170-172 |

| 2-Bromo-3-methyl-2-butene | C₅H₉Br | 149.03 | ~125-127 |

| 3-Bromo-2-methyl-1-butene | C₅H₉Br | 149.03 | ~115-117 |

Table 2: Expected Product Distribution

| Product | Type | Expected Yield |

| 2-Bromo-3-methyl-2-butene | Zaitsev (more substituted) | Major Product |

| 3-Bromo-2-methyl-1-butene | Hofmann (less substituted) | Minor Product |

Note: The exact yield percentages will depend on specific reaction conditions such as temperature, reaction time, and the concentration of the base.

Characterization of Products

The purified products can be characterized using standard spectroscopic techniques.

2-Bromo-3-methyl-2-butene (Major Product):

-

¹H NMR: Expected signals for two non-equivalent methyl groups attached to the double bond and a methyl group adjacent to the bromine-bearing carbon.

-

¹³C NMR: Four distinct signals corresponding to the five carbon atoms.

-

IR Spectroscopy: A characteristic C=C stretching vibration in the region of 1640-1680 cm⁻¹.

3-Bromo-2-methyl-1-butene (Minor Product):

-

¹H NMR: Signals corresponding to the vinyl protons (=CH₂), a methine proton adjacent to the bromine, and a methyl group on the double bond.[7][8]

-

¹³C NMR: Four distinct signals for the five carbon atoms.

-

IR Spectroscopy: Characteristic peaks for the C=C stretch and the =C-H out-of-plane bending vibrations of a terminal alkene.[7]

Experimental Workflow

Caption: Experimental workflow for the dehydrohalogenation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

This compound and the resulting bromoalkenes are irritants. Avoid skin and eye contact.

Conclusion

This application note provides a comprehensive protocol for the dehydrohalogenation of this compound to synthesize a mixture of bromoalkenes. The procedure is straightforward and utilizes common laboratory equipment and reagents. The expected regioselectivity, favoring the more stable Zaitsev product, is a key consideration in this synthesis. The resulting bromoalkenes are versatile building blocks for further organic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. organic chemistry - Use of aqueous KOH and alcoholic KOH in dehydrohalogenation reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 4. 3-Bromo-2-methylbut-1-ene|CAS 51872-48-1|Supplier [benchchem.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]